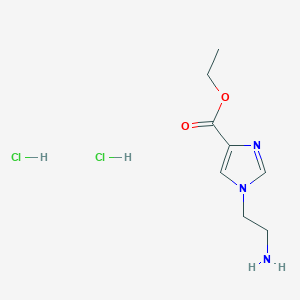

ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride

Descripción general

Descripción

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system to yield the dihydrochloride salt .Molecular Structure Analysis

The molecular structure of related compounds can be complex, involving multiple nitrogen atoms and various types of bonds .Chemical Reactions Analysis

The synthesis of imidazoles often involves nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound N-(2-Hydroxyethyl)ethylenediamine has a molecular weight of 104.15 and a density of 1.03 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a compound involved in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the preparation of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, showing antinociceptive and serotoninergic activities without opioid system mediation (Szacon et al., 2015). Similarly, its derivatives, specifically 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, have been evaluated for cardiovascular effects as potential antihypertensive agents, displaying affinity for imidazoline binding sites and alpha adrenergic receptors (Touzeau et al., 2003).

Pharmacological Potential

The pharmacological exploration of compounds derived from this compound includes the investigation of their central nervous system activities. Derivatives such as imidazo[1,2-b]pyridazine-2-acetic acid have shown significant analgesic activity, highlighting the therapeutic potential of these compounds in pain management (Luraschi et al., 1995). Another example is the synthesis of sulfamate derivatives as topical antiglaucoma agents, where the compound sulfamic acid 2-[4-(1H-imidazol-1-yl)phenoxy]ethyl ester monohydrochloride demonstrated excellent activity in lowering intraocular pressure (Lo et al., 1992).

Mechanistic Insights and Receptor Interactions

Research has also focused on understanding the specific receptor interactions and mechanistic pathways of compounds related to this compound. Medetomidine, a derivative, has been characterized for its selective and specific alpha 2-adrenoceptor agonist activity, providing insights into receptor-mediated pharmacological effects (Virtanen et al., 1988). This highlights the compound's potential in contributing to the development of therapeutics targeting specific receptors.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-11(4-3-9)6-10-7;;/h5-6H,2-4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTDNRLSXNPCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)

![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)

![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)

![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)